N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide
Description
N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a benzyl group, an ethylamino group, and a dimethylpropanamide moiety
Properties
IUPAC Name |
N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-15(22-19(25)16(2)23-20(26)21(3,4)5)18-11-12-24(14-18)13-17-9-7-6-8-10-17/h6-10,15-16,18H,11-14H2,1-5H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFVLLWPGWRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as 1-benzyl-3-pyrrolidinone.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a reductive amination reaction, where the pyrrolidine ring is reacted with an ethylamine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the intermediate with 2,2-dimethylpropanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: A precursor in the synthesis of the target compound.
N-Benzylpyrrolidine: Shares the pyrrolidine ring structure but lacks the additional functional groups.
Uniqueness
N-[1-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
